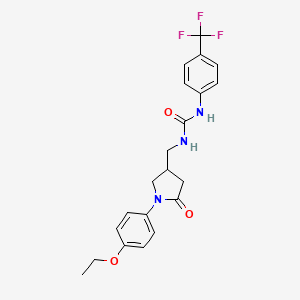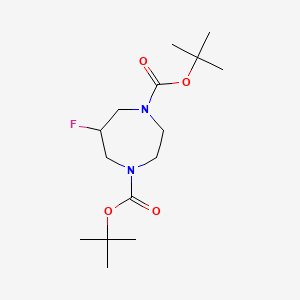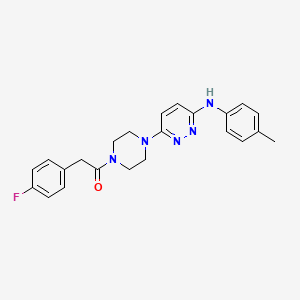![molecular formula C15H23N3O4 B2480779 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1211766-71-0](/img/structure/B2480779.png)
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of synthetic organic molecules known for their potential in various fields of chemistry and biology. While the specific compound "N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide" does not have direct references in the literature, its structural motifs suggest potential relevance in pharmaceutical chemistry, given the interest in pyrazole derivatives for their biological activities and spiro compounds for their unique properties.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the cyclization of hydrazines with 1,3-dicarbonyl compounds. Although no direct synthesis of the specified compound was found, related works include the microwave-assisted synthesis of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, indicating a potential pathway for the synthesis of complex spiro and pyrazole frameworks through one-pot methodologies or sequential steps involving key intermediates (Göktaş et al., 2012).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can significantly influence their chemical and biological properties. X-ray crystallography and spectroscopic methods like NMR and mass spectrometry are commonly used for structural characterization. For instance, the structural analysis of similar compounds through single-crystal X-ray diffraction provides insights into their conformation, intermolecular interactions, and supramolecular assembly (Kumara et al., 2018).
Chemical Reactions and Properties
Pyrazole derivatives can participate in various chemical reactions, including nucleophilic substitutions and cycloadditions, due to the presence of reactive functional groups. Their chemical properties are influenced by the nature of substituents on the pyrazole ring, which can affect their reactivity towards electrophiles and nucleophiles. The synthesis and reactivity of such compounds are exemplified in studies involving the creation of novel chemical entities with potential biological activities (Sribalan et al., 2016).
Aplicaciones Científicas De Investigación
Drug Development and Medical Research
The compound N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, while not directly studied, is part of a broader class of chemicals involved in significant medical research. Compounds with a pyrazole moiety have been extensively studied for their potential medicinal properties. For instance, compounds structurally similar to this compound have been explored for their potential in inhibiting cancer cell proliferation, indicating their significance in oncology research (Wang et al., 2011). Additionally, derivatives of pyrazole-4-carboxamide have been identified as potent glucokinase activators, suggesting their potential in the treatment of type 2 diabetes mellitus (Park et al., 2014). Furthermore, pyrazole derivatives have shown cytoprotective antiulcer activity, highlighting their therapeutic potential in gastroenterology (Ikeda et al., 1996).
Pharmacokinetics and Drug Metabolism
Research on the metabolism and pharmacokinetics of structurally related compounds provides insight into their potential therapeutic applications and safety profiles. For example, studies on furametpyr have uncovered major biotransformation reactions in rats, highlighting the importance of understanding the metabolic pathways for drug development and safety (Nagahori et al., 2000). Another study on SR141716A and AM251, which share a similar pyrazole structure, investigated their antiobesity effects, demonstrating the therapeutic potential of these compounds in obesity management (Hildebrandt et al., 2003).
Analytical and Biochemical Studies
Analytical and biochemical studies on compounds with pyrazole moieties contribute to a better understanding of their mechanisms of action and potential therapeutic uses. Research on the cannabinoid CB1 antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) has elucidated its effects on cannabinoid receptors and related physiological processes (McMahon & Koek, 2007).
Mecanismo De Acción
Biochemical Pathways
The specific biochemical pathways affected by the compound are currently unknown
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . Understanding these effects is crucial for predicting the compound’s potential therapeutic effects and side effects.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules
Propiedades
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-18-9-12(14(17-18)20-2)13(19)16-8-11-10-21-15(22-11)6-4-3-5-7-15/h9,11H,3-8,10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAGBHHICVAIEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2COC3(O2)CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-methyl-2-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2480700.png)


![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2480706.png)

![2-Chloro-N-[4-(4-methylpiperidin-1-yl)cyclohexyl]acetamide](/img/structure/B2480708.png)


![(E)-ethyl 2-(4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2480711.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2480715.png)
![1-methyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2480717.png)
![(Z)-2,5-dichloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2480718.png)